molecular formula C12H10N4O3 B14381153 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 88598-10-1

8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14381153
CAS No.: 88598-10-1
M. Wt: 258.23 g/mol
InChI Key: LGMMSHCXNIKDQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a methoxy-substituted benzene derivative with a suitable pteridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in research related to enzyme functions and metabolic pathways.

    Medicine: The compound has shown promise in developing new drugs, particularly as inhibitors for enzymes involved in neurodegenerative diseases and viral infections.

    Industry: Its unique properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in treating diseases .

Comparison with Similar Compounds

Similar Compounds

    Pteridine-2,4(1H,3H)-dione: A simpler analog without the methoxy and methyl substitutions.

    6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic properties.

    Benzo[g]pteridine-2,4(3H,10H)-diones: Studied for their antimalarial properties

Uniqueness

8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

88598-10-1

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

8-methoxy-7-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O3/c1-5-3-6-7(4-8(5)19-2)14-10-9(13-6)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)

InChI Key

LGMMSHCXNIKDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

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